![molecular formula C6H5Cl2N3 B1387872 2,4-二氯-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 785775-01-1](/img/structure/B1387872.png)
2,4-二氯-6,7-二氢-5H-吡咯并[3,4-d]嘧啶
描述
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H5Cl2N3 . It is a solid substance and is used as a unique chemical in early discovery research . It is also known to exist as a hydrochloride .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves several steps . The process starts with 3-pyrrolidine carboxylic acid reacting with thiourea to produce 1,2,3,4,5,7-hexahydro-4-oxo-2-thio-1,1-dimethylethyl ester. This then reacts to produce 1,2,3,4,5,7-hexahydro-2,4-dioxo-1,1-dimethylethyl ester .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 190.03 or 226.49 when it exists as a hydrochloride .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not detailed in the search results, pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a solid substance . Its predicted boiling point is 405.8±45.0 °C and its predicted density is 1.400±0.06 g/cm3 .科学研究应用
药物化学
2,4-二氯-6,7-二氢-5H-吡咯并[3,4-d]嘧啶作为合成各种医药化合物的中间体。 其衍生物被探索用于治疗性质,特别是在激酶抑制剂的开发中,激酶抑制剂在靶向癌症治疗中至关重要 .
农业
在农业领域,该化合物用作合成除草剂和杀虫剂的化学前体。 其结构框架被整合到旨在有效控制杂草和害虫种群的分子中,有助于作物保护策略 .
材料科学
该化合物的衍生物正在研究其在材料科学中的潜在用途,特别是在创造具有增强性能的新型聚合物方面。 这些聚合物可能在从工业制造到可生物降解材料的各种应用中发挥作用 .
环境科学
对2,4-二氯-6,7-二氢-5H-吡咯并[3,4-d]嘧啶环境影响的研究包括研究其降解产物及其在生态系统中的持久性。 了解其在环境中的行为有助于评估其安全性及其生态足迹 .
分析化学
该化合物用作色谱法和光谱法的标准物质或参考物质。 其明确定义的结构和特性使其适用于校准仪器和验证化学分析中的分析方法 .
生物化学
在生物化学中,该化合物因其在研究酶-底物相互作用中的作用而受到关注。 它可以作为各种酶的抑制剂或底物类似物,有助于阐明其机制和功能 .
安全和危害
This compound is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P338 + P351) .
未来方向
While specific future directions for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not mentioned in the search results, there are suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用机制
Target of Action
The primary target of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the Ataxia Telangiectasia and Rad3 related (ATR) kinase . ATR kinase is a key regulatory protein in the DNA damage response (DDR), responsible for sensing replication stress (RS), and is considered a potential target for cancer treatment .
Mode of Action
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine interacts with ATR kinase, inhibiting its function . This inhibition disrupts the DDR, leading to an accumulation of single-strand breaks in DNA .
Biochemical Pathways
The inhibition of ATR kinase affects the DDR pathway. Under normal conditions, ATR kinase senses and responds to replication stress. When inhibited by 2,4-dichloro-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine, the ddr pathway is disrupted, leading to an accumulation of single-strand breaks in dna .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its storage conditions suggest that it is stable under inert gas at 2-8°C .
Result of Action
The inhibition of ATR kinase by 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine leads to an accumulation of single-strand breaks in DNA . This disruption of the DDR pathway can lead to cell death, particularly in cancer cells that rely on ATR kinase for survival .
Action Environment
The action of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature and the presence of oxygen . .
生化分析
Biochemical Properties
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing risks such as weight gain and hypoglycemia . Additionally, 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been found to exhibit strong anticancer activity by interacting with DNA and serving as an efficient tool for DNA interaction .
Cellular Effects
The effects of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DPP-IV can modulate glucose metabolism in cells, leading to improved glycemic control . Furthermore, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exerts its effects through various binding interactions with biomolecules. Its inhibition of DPP-IV involves binding to the active site of the enzyme, thereby preventing the cleavage of incretin hormones and enhancing their activity . This results in improved insulin secretion and glucose homeostasis. Additionally, its anticancer activity is mediated through its interaction with DNA, leading to the disruption of DNA replication and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it a viable candidate for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit DPP-IV and improve glycemic control without adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as DPP-IV, influencing glucose metabolism and insulin secretion . Additionally, its role in anticancer activity involves interactions with DNA and other cellular components, leading to the disruption of metabolic processes in cancer cells . These interactions highlight the compound’s potential in modulating metabolic flux and metabolite levels in various biological contexts.
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine within cells and tissues are influenced by various transporters and binding proteins. Studies have shown that it can be efficiently transported across cell membranes and distributed to target tissues, where it exerts its biological effects . The compound’s ability to accumulate in specific tissues further enhances its therapeutic potential.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and other nuclear components . This localization is essential for its anticancer activity, as it allows the compound to directly influence DNA replication and induce apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, further enhancing its biological activity .
属性
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFGDOFMONWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660009 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785775-01-1 | |
| Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)

![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)

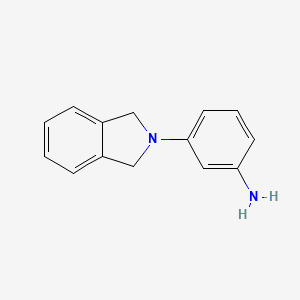
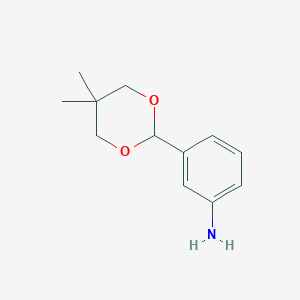
![(2E)-3-{2-methoxy-5-[(methoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B1387800.png)

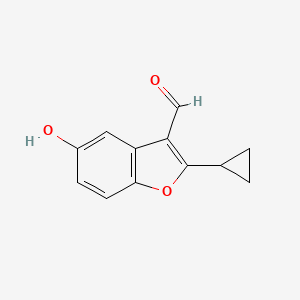
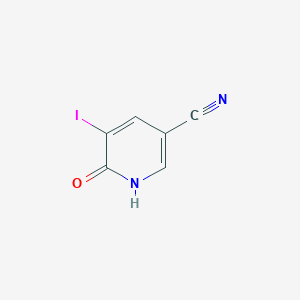
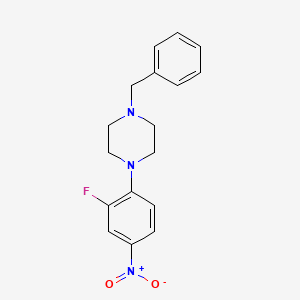
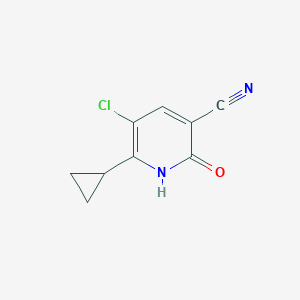

![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
